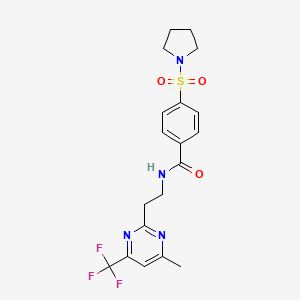

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

CAS No.: 1396862-41-1

Cat. No.: VC4740876

Molecular Formula: C19H21F3N4O3S

Molecular Weight: 442.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396862-41-1 |

|---|---|

| Molecular Formula | C19H21F3N4O3S |

| Molecular Weight | 442.46 |

| IUPAC Name | N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C19H21F3N4O3S/c1-13-12-16(19(20,21)22)25-17(24-13)8-9-23-18(27)14-4-6-15(7-5-14)30(28,29)26-10-2-3-11-26/h4-7,12H,2-3,8-11H2,1H3,(H,23,27) |

| Standard InChI Key | FGWVINXAAMIQQJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(F)(F)F |

Introduction

Synthesis Pathway

The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves multistep organic reactions:

-

Formation of the Pyrimidine Core:

-

The pyrimidine ring is synthesized by cyclization of appropriate precursors, incorporating methyl and trifluoromethyl substituents.

-

-

Attachment of the Ethyl Chain:

-

A two-carbon ethyl chain is introduced via alkylation or reductive amination reactions.

-

-

Sulfonamide Formation:

-

The benzene sulfonamide is prepared by reacting benzene derivatives with sulfonyl chlorides under basic conditions.

-

-

Final Coupling Reaction:

-

The pyrimidine derivative is coupled with the sulfonamide-bearing benzamide using amide bond-forming reagents like carbodiimides (e.g., DCC or EDC).

-

Experimental Data Table

Limitations and Future Research

Challenges:

-

Limited experimental data specific to this compound.

-

Potential off-target effects due to high lipophilicity.

Future Directions:

-

Conducting in vitro kinase inhibition assays to determine specificity.

-

Evaluating pharmacokinetics and toxicity profiles in animal models.

-

Exploring structural analogs for enhanced activity and reduced side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume